molecular formula C20H24BrFO B371286 4-bromo-2-fluoro-4'-(octyloxy)-1,1'-biphenyl

4-bromo-2-fluoro-4'-(octyloxy)-1,1'-biphenyl

Cat. No.: B371286
M. Wt: 379.3g/mol
InChI Key: GNHQJBAQBHWKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Octyloxy-2’-fluoro-4’-bromobiphenyl is a biphenyl derivative characterized by the presence of an octyloxy group, a fluoro group, and a bromo group on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Octyloxy-2’-fluoro-4’-bromobiphenyl typically involves the coupling of 4-bromo-2-fluorobiphenyl with an octyloxy group. One common method is the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper as a catalyst. This reaction requires high temperatures and can sometimes result in erratic yields .

Industrial Production Methods: In industrial settings, the synthesis of biphenyl compounds, including 4-Octyloxy-2’-fluoro-4’-bromobiphenyl, often employs catalytic coupling reactions such as the Suzuki reaction. This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst, offering higher yields and milder reaction conditions compared to the Ullmann reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Octyloxy-2’-fluoro-4’-bromobiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized biphenyl compounds .

Scientific Research Applications

4-Octyloxy-2’-fluoro-4’-bromobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Octyloxy-2’-fluoro-4’-bromobiphenyl exerts its effects depends on its specific application. In materials science, its electronic properties are influenced by the presence of the octyloxy, fluoro, and bromo groups, which affect the compound’s ability to conduct electricity and interact with other molecules. In pharmaceuticals, the compound’s mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Octyloxy-2’-fluoro-4’-bromobiphenyl is unique due to the combination of the octyloxy, fluoro, and bromo groups on the biphenyl structure. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and pharmaceuticals .

Properties

Molecular Formula

C20H24BrFO

Molecular Weight

379.3g/mol

IUPAC Name

4-bromo-2-fluoro-1-(4-octoxyphenyl)benzene

InChI

InChI=1S/C20H24BrFO/c1-2-3-4-5-6-7-14-23-18-11-8-16(9-12-18)19-13-10-17(21)15-20(19)22/h8-13,15H,2-7,14H2,1H3

InChI Key

GNHQJBAQBHWKSP-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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